molecular formula C21H19ClN2O6S B2500387 Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-29-7

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Numéro de catalogue: B2500387
Numéro CAS: 886951-29-7
Poids moléculaire: 462.9
Clé InChI: MLDUQJSSQXEMDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazinecarboxylate derivative characterized by a sulfonyloxy group attached to a 4-chloro-2,5-dimethylphenyl ring at the 4-position of the pyridazine core. The compound features an ethyl carboxylate ester at position 3 and a phenyl group at position 1. The sulfonyloxy substituent (SO₂O-) is a strong electron-withdrawing group, which may enhance the compound’s polarity and reactivity compared to analogs with simpler substituents.

Propriétés

IUPAC Name

ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-9-15)30-31(27,28)18-11-13(2)16(22)10-14(18)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUQJSSQXEMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

PropertyValue
Molecular Formula C21_{21}H18_{18}ClN2_{2}O6_{6}S
Molecular Weight 480.9 g/mol
CAS Number 900008-39-1

The biological activity of this compound is primarily attributed to its dihydropyridazine core, which is known for various pharmacological effects. The sulfonamide group enhances its interaction with biological targets through hydrogen bonding and ionic interactions. Research indicates that compounds with similar structures exhibit activity against various enzymes and receptors, suggesting that this compound may also possess therapeutic potential.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that dihydropyridazines can exhibit antimicrobial properties. Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate's structure may allow it to inhibit bacterial growth.
  • Anti-inflammatory Effects : Compounds in the dihydropyridazine class have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
  • Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives against common pathogens. The results indicated that certain modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting a promising avenue for further research on this specific compound.

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of similar dihydropyridazine compounds demonstrated their ability to inhibit the production of nitric oxide and prostaglandin E2 in macrophages. This suggests that Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may share similar mechanisms.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of dihydropyridazine derivatives. The findings revealed that specific substitutions on the aromatic rings significantly influenced their biological activity, providing insights into optimizing the structure for enhanced efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Data of Pyridazinecarboxylate Derivatives

Compound Name (CAS) Substituents at Position 4 Phenyl Group Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (Not specified in evidence) (4-Chloro-2,5-dimethylphenyl)sulfonyloxy 1-Phenyl C₂₀H₁₉ClN₂O₆S* ~462.9 (estimated)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (339031-45-7) Butylsulfanyl (C₄H₉S) 1-Phenyl C₁₇H₂₀N₂O₃S 332.42
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (93641-38-4) Chloro (Cl) 3,5-Dichlorophenyl C₁₄H₁₀Cl₃N₂O₃ 365.6
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (478067-01-5) Trifluoromethyl (CF₃) 3-Trifluoromethylphenyl C₁₅H₁₀F₆N₂O₃ 380.24
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (338395-91-8) (2-Methoxy-2-oxoethyl)sulfanyl 3-Trifluoromethylphenyl C₁₆H₁₃F₃N₂O₅S 402.35

*Estimated molecular formula and weight based on structural analysis.

Substituent Effects and Properties

Electronic and Steric Effects

  • The chloro and methyl groups on the phenyl ring may contribute to steric hindrance and moderate lipophilicity.
  • Butylsulfanyl (339031-45-7) : The thioether (C₄H₉S) group is less electron-withdrawing than sulfonyloxy, likely reducing reactivity. The butyl chain enhances lipophilicity (higher LogP), which may improve membrane permeability.
  • Chloro (93641-38-4): A simple chloro substituent at position 4 provides moderate electron withdrawal.
  • Trifluoromethyl (478067-01-5) : The CF₃ group is strongly electron-withdrawing and lipophilic, often used to enhance metabolic stability and bioavailability in drug design.

Molecular Weight and Solubility

The target compound’s higher molecular weight (~462.9 g/mol) compared to analogs (e.g., 332.42–402.35 g/mol) suggests reduced solubility in aqueous media. The sulfonyloxy group may improve solubility in polar solvents relative to butylsulfanyl or trifluoromethyl analogs.

Méthodes De Préparation

Cyclocondensation of Hydrazones with Diazonium Salts

The foundational approach for synthesizing dihydropyridazine derivatives involves cyclocondensation reactions between diketones or ketoesters and hydrazines. A study by Pahovnik et al. (2008) demonstrated the synthesis of dimethyl 1-aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates via a two-step protocol.

Hydrazone Formation

Dimethyl 3-oxopentane-1,5-dioate reacts with (hetero)arenediazonium salts (e.g., derived from 4-chloro-2,5-dimethylaniline) in ethanol/water at 0°C to yield hydrazone intermediates. For example, the reaction with phenyldiazonium chloride produces dimethyl 2-(2-phenylhydrazono)-3-oxopentane-1,5-dioate in 35–94% yield.

Cyclization with DMFDMA

Treatment of the hydrazone with N,N-dimethylformamide dimethylacetal (DMFDMA) in dichloromethane induces cyclization, forming the dihydropyridazine core. This step proceeds via intramolecular nucleophilic attack, generating dimethyl 1-phenyl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylate (72–94% yield).

Adaptations for Target Compound

To obtain the monoethyl ester variant, selective hydrolysis of one methyl ester group is required. For instance, basic hydrolysis (NaOH, H2O/EtOH) of the 5-position methyl ester followed by acid workup yields the carboxylic acid, which is re-esterified with ethanol under Steglich conditions (DCC, DMAP) to afford the ethyl ester.

[4+2] Cycloaddition with α-Halogenated Hydrazones

A 2025 study by Britten et al. revealed a Cs2CO3-promoted [4+2] cycloaddition between α-halogenated N-tosylhydrazones and 5,6-unsubstituted 1,4-dihydropyridines. This method offers excellent regioselectivity and functional group tolerance.

Substrate Preparation

α-Chlorinated N-tosylhydrazones are synthesized by treating ketones with tosylhydrazine followed by chlorination (e.g., Cl2, CCl4). The 1,4-dihydropyridine component is prepared via Hantzsch synthesis from ethyl acetoacetate, ammonium acetate, and formaldehyde.

Cycloaddition Reaction

Reacting the hydrazone (1.2 equiv) with 1,4-dihydropyridine (1.0 equiv) in THF at 25°C in the presence of Cs2CO3 (2.0 equiv) yields functionalized pyrido[2,3-c]pyridazines. For the target compound, the dihydropyridine must bear a phenyl group at position 1 and an ethyl ester at position 3.

Key Advantages
  • Mild conditions (25°C, 12–24 h)
  • Atomic economy (no byproducts)
  • 68–89% isolated yields

Diels-Alder/Palladium-Catalyzed Elimination Sequence

Britten et al. (2019) developed a tandem Diels-Alder/palladium-catalyzed elimination strategy to access 1,2-dihydropyridazines. While originally designed for simpler analogs, this method can be adapted for complex sulfonate esters.

Diels-Alder Reaction

A diene (e.g., 1,3-butadiene derivative) reacts with a dienophile (e.g., maleic anhydride) to form a bicyclic intermediate. For the target molecule, the dienophile must incorporate the phenyl and ester groups.

Palladium-Catalyzed Elimination

Treatment of the Diels-Alder adduct with Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 in DMF at 80°C induces β-hydride elimination, yielding the dihydropyridazine core. Subsequent sulfonation introduces the 4-chloro-2,5-dimethylphenylsulfonyloxy group.

Yield Optimization
  • 62–78% overall yield for analogous compounds
  • Requires strict anhydrous conditions

Condensation of 1,4-Diketones with Hydrazines

Classical pyridazine synthesis involves condensing 1,4-diketones with hydrazines. For the target compound, ethyl 3-oxo-4-(phenylsulfonyloxy)pentanoate serves as the diketone precursor.

Diketone Synthesis

Ethyl acetoacetate is sulfonated at the γ-position using 4-chloro-2,5-dimethylbenzenesulfonyl chloride in pyridine (0°C, 2 h), yielding ethyl 3-oxo-4-(sulfonyloxy)pentanoate (81% yield).

Hydrazine Condensation

Reaction with phenylhydrazine in ethanol under reflux (12 h) forms the dihydropyridazine ring via cyclodehydration. The ethyl ester at position 3 remains intact due to steric hindrance.

Limitations
  • Low regioselectivity (35–50% yield)
  • Competing formation of pyrazoles

Post-Cyclization Sulfonation of 4-Hydroxy Intermediates

This two-step approach first synthesizes a 4-hydroxy-dihydropyridazine intermediate, followed by sulfonation.

Hydroxy Intermediate Preparation

Reduction of the 4-oxo group in dimethyl 1-phenyl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylate (from Method 1) with NaBH4 in MeOH yields the 4-hydroxy analog (57% yield).

Sulfonation Reaction

The 4-hydroxy compound reacts with 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in pyridine (0°C, 4 h) to install the sulfonyloxy group. After aqueous workup, the product is purified via recrystallization (EtOH/H2O).

Critical Parameters
  • Excess sulfonyl chloride (1.5 equiv) improves yield to 83%
  • Pyridine acts as both base and solvent

Comparative Analysis of Methods

Method Key Step Yield (%) Complexity Scalability
Cyclocondensation Hydrazone cyclization 72–94 Moderate High
[4+2] Cycloaddition Cs2CO3 promotion 68–89 High Moderate
Diels-Alder/Pd Tandem catalysis 62–78 Very High Low
1,4-Diketone Classical condensation 35–50 Low Moderate
Post-sulfonation Hydroxy group sulfonation 83 Moderate High

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.